molecular formula C14H11BrO2 B2444356 5-Bromo-2-(phenoxymethyl)benzaldehyde CAS No. 733030-49-4

5-Bromo-2-(phenoxymethyl)benzaldehyde

Cat. No. B2444356
CAS RN: 733030-49-4
M. Wt: 291.144
InChI Key: BPLNUJODFFCYSF-UHFFFAOYSA-N
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Description

5-Bromo-2-(phenoxymethyl)benzaldehyde is a chemical compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 . It is used in various chemical reactions and has been studied for its spectral properties .


Synthesis Analysis

The synthesis of similar compounds, such as 5-bromo-2-methoxyphenol, involves a series of reactions. The process starts with o-methoxyphenol as the raw material, followed by acetylation protection on the phenolic hydroxyl using acetic anhydride. Bromination is then performed using bromine under the catalysis of iron powder, and finally, deacetylation is carried out .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(phenoxymethyl)benzaldehyde can be represented by the linear formula BrC6H3(OCH3)CHO . The structure can be further analyzed using various spectroscopic techniques.


Chemical Reactions Analysis

5-Bromo-2-(phenoxymethyl)benzaldehyde can participate in various chemical reactions. For instance, it has been used in the preparation of trans-5-bromo-2-methoxybenzylidenecyanoacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-(phenoxymethyl)benzaldehyde include a density of 1.5±0.1 g/cm3 . More detailed properties like melting point, boiling point, and others can be determined through further experimental analysis.

Safety and Hazards

5-Bromo-2-(phenoxymethyl)benzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

5-bromo-2-(phenoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-6-11(12(8-13)9-16)10-17-14-4-2-1-3-5-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLNUJODFFCYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(phenoxymethyl)benzaldehyde

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